3-(ethylsulfamoyl)-4-methoxy-N-phenylbenzamide
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Overview
Description
3-(ethylsulfamoyl)-4-methoxy-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfamoyl group, a methoxy group, and a phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfamoyl)-4-methoxy-N-phenylbenzamide typically involves the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amino group is sulfonated using ethylsulfonyl chloride in the presence of a base like pyridine to form the ethylsulfamoyl derivative.
Amidation: Finally, the ethylsulfamoyl derivative is reacted with phenyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfamoyl)-4-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of 3-(ethylsulfamoyl)-4-hydroxy-N-phenylbenzamide.
Reduction: Formation of 3-(ethylamino)-4-methoxy-N-phenylbenzamide.
Substitution: Formation of 3-(ethylsulfamoyl)-4-methoxy-N-(4-bromophenyl)benzamide.
Scientific Research Applications
3-(ethylsulfamoyl)-4-methoxy-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(ethylsulfamoyl)-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. The phenyl group provides additional stability to the compound’s structure, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfamoyl)-4-methoxy-N-phenylbenzamide
- 3-(ethylsulfamoyl)-4-hydroxy-N-phenylbenzamide
- 3-(ethylsulfamoyl)-4-methoxy-N-(4-bromophenyl)benzamide
Uniqueness
3-(ethylsulfamoyl)-4-methoxy-N-phenylbenzamide is unique due to the presence of the ethylsulfamoyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound exhibits enhanced binding affinity and specificity towards certain molecular targets, making it a valuable candidate for drug development and other scientific applications.
Properties
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxy-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-17-23(20,21)15-11-12(9-10-14(15)22-2)16(19)18-13-7-5-4-6-8-13/h4-11,17H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKRYIDJKNGHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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